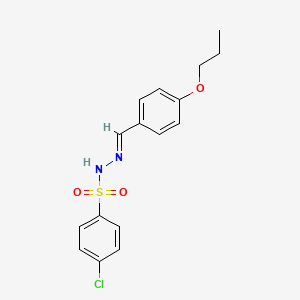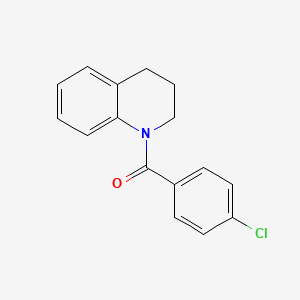![molecular formula C23H24N2O5 B5572648 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline involves versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These intermediates undergo reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine to form a variety of quinazolines. Novel Reissert-type reactions occur with acetic anhydride or benzoyl chloride, showcasing the compound's reactive versatility (Phillips & Castle, 1980).
Molecular Structure Analysis
Conformational and configurational disorder studies in related quinoline derivatives highlight the structural complexity. For example, certain derivatives exhibit a mixture of envelope and half-chair conformations, influenced by hydrogen bonding and pi-pi stacking interactions, indicating the significance of molecular structure in defining the compound's chemical behavior (Cuervo et al., 2009).
Chemical Reactions and Properties
6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline engages in various chemical reactions, indicating its reactivity and utility in synthetic chemistry. For instance, visible-light-induced radical bromination leads to the formation of monobromo products, showcasing the compound's potential in creating structurally diverse derivatives (Li, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Quino[1,2-c]quinazolines Synthesis : The compound is utilized in the synthesis of various quino[1,2-c]quinazolines, which are of interest due to their structural complexity and potential chemical reactivity. Research has explored the synthesis of these compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, demonstrating the compound's versatility in organic synthesis (Phillips & Castle, 1980).
Antitumor Analogs Synthesis : Analogs of the compound have been synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids, indicating its role in the development of potential antitumor agents. The synthesis process includes steps that might yield insights into new chemical reactions and mechanisms (Phillips & Castle, 1980).
Chemical Properties and Reactions
Optimization for Src Kinase Inhibition : Derivatives of the compound have been optimized for potent inhibition of Src kinase activity, crucial for cancer research. This application showcases the potential of the compound in contributing to the development of novel cancer therapeutics (Boschelli et al., 2001).
Facile Synthesis Applications : The compound has been used in facile synthesis processes, such as the radical bromination leading to bromomethyl derivatives, illustrating its utility in creating novel chemical entities for further pharmaceutical or material science applications (Li, 2015).
Photophysical Properties and Molecular Logic
Photophysical Properties : Amino derivatives of related quinoline compounds have been studied for their photophysical properties, with applications in molecular logic switches. Such research underscores the potential of the compound in the development of new materials for electronics and photonics (Uchacz et al., 2016).
Eigenschaften
IUPAC Name |
6-(2,3-dimethoxyphenyl)-7-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-26-19-5-3-4-17(23(19)27-2)22-16(13-25-6-8-28-9-7-25)10-15-11-20-21(30-14-29-20)12-18(15)24-22/h3-5,10-12H,6-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSSBVQBYYWGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)
![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)


![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)


![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)
![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)